molecular formula C13H9NO5 B6401813 3-Hydroxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261899-66-4

3-Hydroxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401813
CAS No.: 1261899-66-4
M. Wt: 259.21 g/mol
InChI Key: QAGKALOXUYUVEC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a hydroxyl group, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid followed by a coupling reaction with a nitrobenzene derivative. For instance, 3-hydroxybenzoic acid can be dissolved in acetonitrile and reacted with ammonium cerium nitrate to introduce the nitro group . The reaction is typically carried out at room temperature and the product is purified through column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of metallic lithium and concentrated nitric acid in a controlled environment to achieve the desired nitration . The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Hydroxy-4-(3-nitrophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid is unique due to the presence of both a hydroxyl group and a nitro group on the same aromatic ring, along with an additional phenyl group.

Properties

IUPAC Name

3-hydroxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGKALOXUYUVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690046
Record name 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-66-4
Record name 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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